3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide
Übersicht
Beschreibung
3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide, also known as PSB-603, is a compound that has been extensively studied for its potential use in the treatment of various diseases. It belongs to the class of benzamide compounds and has a molecular weight of 377.5 g/mol.
Wirkmechanismus
3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of inactive cortisone to active cortisol. By inhibiting this enzyme, 3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide reduces the levels of cortisol in tissues such as adipose tissue and liver, which are involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been found to reduce body weight and adiposity in obese mice. In addition, 3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide has been shown to reduce inflammation and oxidative stress in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide is its selectivity for 11β-HSD1, which reduces the risk of off-target effects. However, 3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide has a relatively short half-life and low bioavailability, which limits its effectiveness in vivo. In addition, 3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide may have potential toxicity issues that need to be further investigated.
Zukünftige Richtungen
Future research on 3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide should focus on improving its pharmacokinetic properties, such as its half-life and bioavailability, to increase its efficacy in vivo. In addition, further studies are needed to determine the potential toxicity of 3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide and its long-term effects on various tissues. 3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide should also be tested in human clinical trials to determine its safety and efficacy in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and obesity. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
Eigenschaften
IUPAC Name |
4-(benzenesulfonamido)-3-methyl-N-propylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-11-18-17(20)14-9-10-16(13(2)12-14)19-23(21,22)15-7-5-4-6-8-15/h4-10,12,19H,3,11H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONGAFJFZZAENY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.